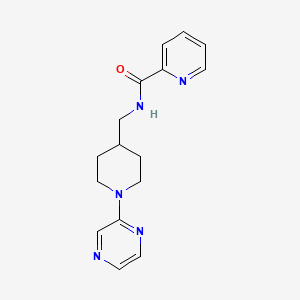

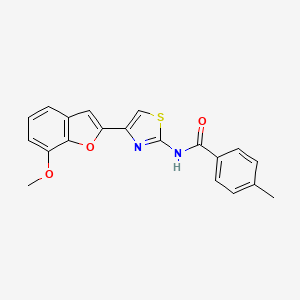

![molecular formula C19H23NO4 B2535093 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one CAS No. 859870-94-3](/img/structure/B2535093.png)

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

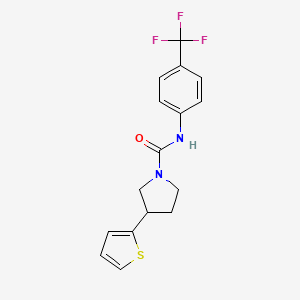

The synthesis of compounds related to 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one involves complex organic reactions. In one study, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes was achieved through the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate. This process led to the creation of spirodecane derivatives with different substituents at the 6-position, which are structurally related to the compound . Another approach involved a tandem synthesis method that activated N-(2-propyn-1-yl) amides with Tf2O, followed by a TfOH-promoted Friedel-Crafts ipso-cyclization to produce 2-azaspiro[4.5]deca-1,6,9-trien-8-ones . These methods highlight the intricate steps required to synthesize spirocyclic compounds, which are a key feature of the compound under analysis.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spirocyclic framework, which is a common motif in the compounds synthesized in the referenced studies. The spirocyclic system consists of a 1,4-dioxa-7-azaspiro[4.5]decane moiety, which is a bicyclic structure containing both oxygen and nitrogen atoms within the ring system . This structural feature is crucial for the biological activity of these compounds, as it can affect the way they interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation and tandem synthesis methods involving amide activation and Friedel-Crafts cyclization . These reactions are essential for constructing the spirocyclic core and introducing various functional groups that can modulate the compound's properties and biological activity. The alkylation step is particularly important for attaching different substituents to the spirocyclic ring, which can lead to a diverse array of derivatives with varying pharmacological profiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds typically exhibit unique stereochemical properties due to their rigid bicyclic systems, which can influence their solubility, stability, and reactivity . The presence of heteroatoms such as oxygen and nitrogen within the ring structures can also affect their hydrogen bonding potential and, consequently, their interaction with biological targets.

Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

Chromen-2-one derivatives, such as 6H-benzo[c]chromen-6-ones, are core structures in secondary metabolites with significant pharmacological importance. Their synthesis is crucial due to their limited natural quantities. The synthesis involves several protocols, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, among others. These procedures enable the efficient production of biologically active compounds (Mazimba, 2016).

Antioxidant Activity

Chromen-2-one derivatives exhibit strong antioxidant properties. Various assays, including ABTS/PP decolorization assay, have been used to evaluate the antioxidant capacity of these compounds. The structure-activity relationship studies suggest that specific functional groups and molecular features significantly contribute to their antioxidant effectiveness. Such properties make chromen-2-one derivatives valuable in research focused on combating oxidative stress and related diseases (Ilyasov et al., 2020).

Anticancer and Antimicrobial Activities

The chemical attributes of the chromen-2-one core are associated with diverse biological activities, including anticancer, antimicrobial, and antioxidant effects. These activities are partly due to the ability of chromen-2-one derivatives to interact with various biological targets through hydrophobic, π-π, CH-π, and cation-π interactions, highlighting their potential in developing new therapeutic agents (Torres et al., 2014).

Environmental and Health Implications

Some research focuses on the environmental and health implications of related compounds, such as 1,4-dioxane, emphasizing the need for effective remediation techniques due to its presence in water supplies and its classification as a probable human carcinogen. This highlights the broader context of research into chromen-2-one derivatives and related compounds, underlining the importance of understanding their environmental fate and impact on human health (Godri Pollitt et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection . If it gets on the skin, it’s advised to wash with plenty of water . If it gets in the eyes, it’s advised to rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-14-3-4-17-16(11-14)15(12-18(21)24-17)13-20-7-5-19(6-8-20)22-9-10-23-19/h3-4,11-12H,2,5-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLCCQHFWTVUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

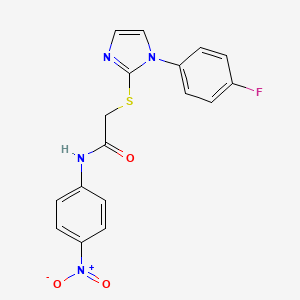

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

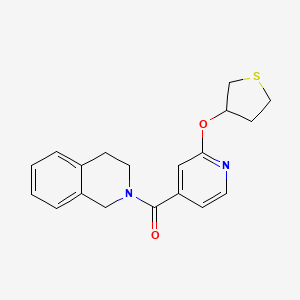

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)

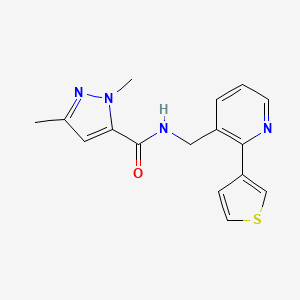

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)